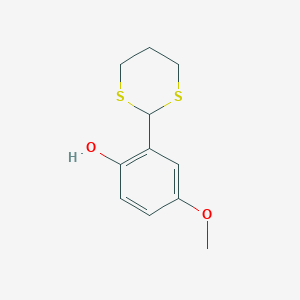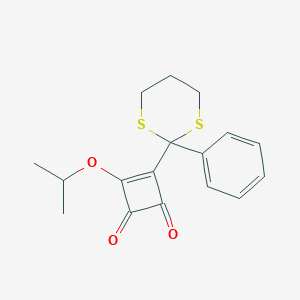![molecular formula C14H17N3OS B303449 5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as DMBI, is a compound that has been extensively studied for its potential applications in scientific research. DMBI is a thioxoimidazolidinone derivative and has a unique chemical structure that makes it a promising candidate for various research applications.
Scientific Research Applications
DMBI has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. DMBI has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of DMBI is not fully understood. However, it is believed that DMBI exerts its biological activities through the inhibition of various enzymes and proteins. For example, DMBI has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. DMBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMBI has been shown to possess a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory activities. DMBI has also been shown to possess antitumor, antifungal, and antiviral properties. In addition, DMBI has been shown to inhibit the activity of various enzymes and proteins, including xanthine oxidase and topoisomerase II.
Advantages and Limitations for Lab Experiments
DMBI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. DMBI is also readily available and relatively inexpensive. However, there are also some limitations to using DMBI in lab experiments. For example, DMBI has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMBI has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
Future Directions
There are several future directions for DMBI research. One potential direction is to study the potential applications of DMBI in the treatment of various diseases. For example, DMBI has been shown to possess potent antioxidant and anti-inflammatory activities, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study the mechanism of action of DMBI in more detail. By understanding how DMBI exerts its biological activities, we may be able to develop more effective treatments for various diseases. Finally, future research could focus on developing new synthesis methods for DMBI that improve its solubility and other properties, making it easier to work with in lab experiments.
Synthesis Methods
DMBI can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethyl-2-thiourea in the presence of a catalytic amount of glacial acetic acid. This reaction leads to the formation of DMBI as a yellow crystalline solid. Other methods such as the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide have also been reported in the literature.
properties
Product Name |
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H17N3OS/c1-15(2)11-7-5-10(6-8-11)9-12-13(18)17(4)14(19)16(12)3/h5-9H,1-4H3/b12-9- |
InChI Key |
YKAJAFKTFBCCQO-XFXZXTDPSA-N |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



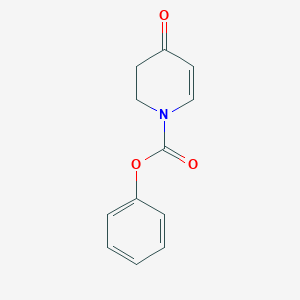
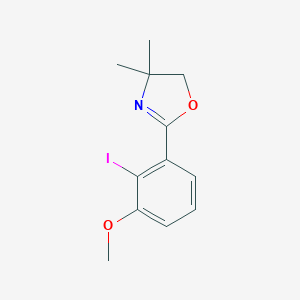


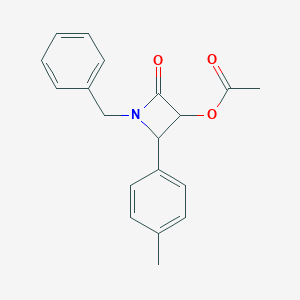

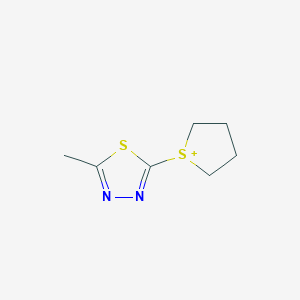


![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
